3,6-Dimethylborepan-1-yl
Description
3,6-Dimethylborepan-1-yl is a boron-containing cyclic compound characterized by a seven-membered borepane ring system with methyl substituents at the 3rd and 6th positions. The compound’s structural uniqueness arises from the incorporation of boron into the cyclic framework, which imparts distinct electronic and steric properties compared to purely hydrocarbon analogs.
Properties
CAS No. |
39546-63-9 |
|---|---|
Molecular Formula |
C8H16B |
Molecular Weight |
123.03 g/mol |
InChI |
InChI=1S/C8H16B/c1-7-3-4-8(2)6-9-5-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
JCWYTVRJACOCAM-UHFFFAOYSA-N |
Canonical SMILES |
[B]1CC(CCC(C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylborepan-1-yl typically involves the formation of the borepane ring followed by the introduction of methyl groups at the specified positions. One common method is the hydroboration of a suitable diene precursor, followed by oxidation to yield the desired borepane structure. The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the hydroboration and subsequent functionalization steps. The use of automated reactors and precise control of reaction parameters are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylborepan-1-yl undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borepane ring to more saturated boron-containing compounds.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Saturated boron-containing compounds.
Substitution: Functionalized borepane derivatives.
Scientific Research Applications
Chemistry: 3,6-Dimethylborepan-1-yl is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules. It is also employed in the development of new catalysts for various chemical reactions.
Biology: In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment. Its ability to selectively accumulate in tumor cells makes it a promising candidate for targeted therapy.
Medicine: Beyond BNCT, this compound is investigated for its potential use in drug delivery systems. Its unique chemical properties allow for the design of novel drug conjugates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including boron-containing polymers and ceramics. Its incorporation into these materials enhances their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethylborepan-1-yl in biological systems involves its interaction with cellular components through the boron atom. The boron atom can form stable complexes with biomolecules, facilitating its uptake and retention in cells. In BNCT, the compound accumulates in tumor cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells while sparing healthy tissue.
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks explicit information on 3,6-Dimethylborepan-1-yl , comparisons can be inferred from structurally or functionally related compounds:
a. 2-Methyl-1,3-dioxolane (CAS 497-26-7)
- Structure : A five-membered dioxolane ring with a methyl group at position 2.
- Properties : Used as a solvent or intermediate in organic synthesis. Its lower ring strain compared to boracycles like borepanes may enhance stability but reduce reactivity.
- Key Difference : Unlike boron-containing cycles, dioxolanes lack electron-deficient boron centers, limiting their utility in Lewis acid-catalyzed reactions .
b. 2,3-Dimethyl-1-butanol (CAS 19550-30-2)
- Structure : A branched alcohol with methyl groups at positions 2 and 3.
- Properties : Molecular weight 102.17 g/mol, polar due to the hydroxyl group.
- Key Difference: Alcohols like 2,3-Dimethyl-1-butanol exhibit hydrogen-bonding capabilities, whereas boronated compounds like this compound likely engage in Lewis acid-base interactions .
c. 2-Methyl-2-ethyl-1,3-dioxolane (CAS 126-39-6)
- Structure : A dioxolane derivative with ethyl and methyl substituents.
- This contrasts with borepanes, where boron’s empty p-orbital could facilitate electrophilic reactivity .
Data Table: Comparative Analysis
| Compound | CAS Number | Core Structure | Key Functional Group | Reactivity Profile |
|---|---|---|---|---|
| This compound | Not provided | Borepane | Boron center | Lewis acidity (inferred) |
| 2-Methyl-1,3-dioxolane | 497-26-7 | Dioxolane | Ether | Low ring strain, solvent-like |
| 2,3-Dimethyl-1-butanol | 19550-30-2 | Branched alcohol | Hydroxyl | Hydrogen bonding, nucleophilicity |
| 2-Methyl-2-ethyl-1,3-dioxolane | 126-39-6 | Dioxolane | Ether | Steric hindrance, reduced reactivity |
Research Findings and Limitations
- Electronic Properties : Boron’s electron deficiency in This compound (hypothetically) could enable applications in catalysis or materials science, unlike oxygen- or carbon-based analogs.
- Synthetic Challenges : Cyclic boron compounds often require specialized reagents (e.g., boronate esters) and inert conditions, contrasting with the straightforward synthesis of dioxolanes or alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
